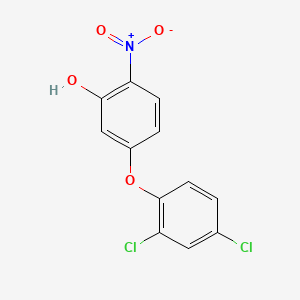

5-(2,4-Dichlorophenoxy)-2-nitrophenol

Description

5-(2,4-Dichlorophenoxy)-2-nitrophenol is a halogenated nitrophenol derivative characterized by a phenolic ring substituted with a nitro (-NO₂) group at the 2-position and a 2,4-dichlorophenoxy (-O-C₆H₃Cl₂) group at the 5-position. This structural arrangement confers unique physicochemical properties, including moderate hydrophobicity and reactivity, which make it relevant in agricultural and industrial contexts. The parent phenol derivative likely shares herbicidal activity due to its nitro and chlorophenoxy substituents, which disrupt plant growth processes.

Properties

CAS No. |

59683-59-9 |

|---|---|

Molecular Formula |

C12H7Cl2NO4 |

Molecular Weight |

300.09 g/mol |

IUPAC Name |

5-(2,4-dichlorophenoxy)-2-nitrophenol |

InChI |

InChI=1S/C12H7Cl2NO4/c13-7-1-4-12(9(14)5-7)19-8-2-3-10(15(17)18)11(16)6-8/h1-6,16H |

InChI Key |

UPHXPNOPIDRKAC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)O)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1. Bifenox (Methyl 5-(2,4-Dichlorophenoxy)-2-nitrobenzoate)

- Molecular Formula: C₁₄H₉Cl₂NO₅

- Molecular Weight : 342.13 g/mol

- Melting Point : 85°C

- Density : 1.155 g/cm³

- Applications : Pre- and post-emergence herbicide for broadleaf weed control in crops like corn and rice .

- Key Difference: Bifenox is an ester derivative of 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid, whereas the target compound is a phenolic derivative. The ester group enhances lipid solubility, improving herbicidal uptake .

2.1.2. Triclosan (5-Chloro-2-(2,4-dichlorophenoxy)phenol)

- Molecular Formula : C₁₂H₇Cl₃O₂

- Molecular Weight : 289.54 g/mol

- Applications : Antimicrobial agent in personal care products.

- Key Difference : Replaces the nitro group with a chlorine atom, reducing redox activity but enhancing antimicrobial efficacy through disruption of bacterial membranes .

2.1.3. 2,4-Dinitrophenol

- Molecular Formula : C₆H₄N₂O₅

- Molecular Weight : 184.11 g/mol

- pKa : ~4.0

- Applications : Historically used as a pesticide and metabolic uncoupler.

- Key Difference: Lacks the chlorophenoxy group, resulting in higher water solubility (12.3 mg/L) and acute toxicity due to mitochondrial proton gradient disruption .

Physicochemical Properties

Environmental and Toxicological Profiles

- Persistence: Chlorophenoxy and nitro groups enhance environmental persistence. Bifenox has a half-life of 30–60 days in soil, suggesting similar behavior for the target compound .

- Toxicity: this compound: Likely moderate toxicity (estimated LD₅₀ > 500 mg/kg in rats), comparable to bifenox (LD₅₀ = 3,500 mg/kg) . 2,4-Dinitrophenol: High acute toxicity (LD₅₀ = 30 mg/kg in rats) due to metabolic uncoupling . Triclosan: Chronic aquatic toxicity (EC₅₀ = 0.1 mg/L for algae) due to bioaccumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.